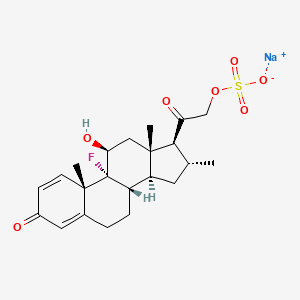
Desoximetasone 21-Sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desoximetasone 21-Sulfate Sodium Salt is a synthetic corticosteroid derivative primarily used for its anti-inflammatory and immunosuppressive properties. It is a sodium salt form of desoximetasone 21-sulfate, which is a sulfate ester of desoximetasone. This compound is widely utilized in the treatment of various inflammatory skin conditions, including dermatitis, eczema, and psoriasis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desoximetasone 21-Sulfate Sodium Salt typically involves the sulfation of desoximetasone. The process begins with the reaction of desoximetasone with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the sulfate ester. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Desoximetasone 21-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Desoximetasone 21-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell signaling and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and autoimmune disorders.
Industry: Utilized in the formulation of topical creams and ointments for dermatological applications
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Desoximetasone: The parent compound, used for similar anti-inflammatory purposes.
Betamethasone: Another corticosteroid with potent anti-inflammatory properties.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Comparison: Desoximetasone 21-Sulfate Sodium Salt is unique due to its sulfate ester form, which enhances its solubility and stability compared to its parent compound, desoximetasone. This modification allows for more efficient topical application and better therapeutic outcomes in treating skin conditions .
Biologische Aktivität
Desoximetasone 21-sulfate sodium salt is a synthetic corticosteroid that exhibits anti-inflammatory, immunosuppressive, and antiproliferative properties. This compound is primarily used in dermatology for the treatment of various skin conditions, including psoriasis and eczema. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
This compound is derived from desoximetasone, a potent topical corticosteroid. Its chemical structure allows it to penetrate the skin effectively, enhancing its therapeutic efficacy.
- Molecular Formula : C22H28O5S
- Molecular Weight : 404.52 g/mol
- Solubility : Soluble in water and organic solvents.
The biological activity of this compound is primarily attributed to its ability to bind to glucocorticoid receptors in target tissues. This binding leads to the modulation of gene expression involved in inflammatory processes:
- Anti-Inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and chemokines, reducing inflammation in affected tissues.
- Immunosuppressive Effects : By suppressing the immune response, it helps manage autoimmune skin disorders.
- Antiproliferative Activity : It can inhibit keratinocyte proliferation, making it effective in treating hyperproliferative skin conditions like psoriasis.
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
Case Studies and Clinical Findings
Several clinical studies have highlighted the efficacy of this compound in treating dermatological conditions:
- Psoriasis Treatment :
- Eczema Management :
- Safety Profile :
Eigenschaften
Molekularformel |
C22H28FNaO7S |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
InChI |
InChI=1S/C22H29FO7S.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(26)10-20(16,2)19(12)17(25)11-30-31(27,28)29;/h6-7,9,12,15-16,18-19,26H,4-5,8,10-11H2,1-3H3,(H,27,28,29);/q;+1/p-1/t12-,15+,16+,18+,19-,20+,21+,22+;/m1./s1 |
InChI-Schlüssel |
VXFGTSISVFNVQV-YSLVRQEHSA-M |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COS(=O)(=O)[O-])C)O)F)C.[Na+] |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COS(=O)(=O)[O-])C)O)F)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















